3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Description
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline (CAS No. 743444-21-5) is a heterocyclic organic compound featuring a fused triazoloazepine core linked to an aniline moiety. Its molecular formula is C₁₃H₁₆N₄, with a molecular weight of 228.293 g/mol. It is commercially available through suppliers like 960 Chemical Network, which lists its synthesis, storage, and procurement details.
Properties
IUPAC Name |
3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-11-6-4-5-10(9-11)13-16-15-12-7-2-1-3-8-17(12)13/h4-6,9H,1-3,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFYWYRBKLWXFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366574 | |
| Record name | 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743444-21-5 | |
| Record name | 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aniline derivative with a triazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and specific pH levels to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the compound with analogs based on structural modifications, positional isomerism, and functional group variations.
Positional Isomer: 2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
- Molecular Formula : C₁₃H₁₆N₄ (identical to the parent compound).
- Molecular Weight : 228.29 g/mol.
- Key Difference : The aniline substituent is at the 2-position of the benzene ring rather than the 3-position.
- Implications: Positional isomerism may alter electronic distribution, solubility, and receptor binding.
Pyridine-Based Analog: 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline
- Molecular Formula : C₁₂H₁₄N₄.
- Molecular Weight : 214.27 g/mol.
- Key Difference : The azepine ring (7-membered) is replaced with a pyridine ring (6-membered).
- Implications : The smaller pyridine ring reduces molecular flexibility and may enhance aromatic stacking interactions. However, the loss of one methylene group could decrease lipophilicity, impacting membrane permeability.
Thioamide Derivative: 2-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}ethanethioamide
- Molecular Formula : C₁₀H₁₄N₄S.
- Molecular Weight : 210.30 g/mol.
- Key Difference : The aniline group is replaced with a thioamide (-C(=S)NH₂).
- Implications: The thioamide group introduces sulfur, which may enhance hydrogen bonding or metal coordination. However, this substitution reduces molecular weight and could alter metabolic stability or toxicity profiles.
Trifluoromethyl-Substituted Analog: 5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-3-(trifluoromethyl)-1H-pyrazole
- Molecular Formula : C₁₄H₁₅F₃N₆.
- Molecular Weight : 324.30 g/mol.
- Key Difference : Incorporation of a trifluoromethyl (-CF₃) group on a pyrazole ring.
- However, increased molecular weight and lipophilicity may reduce aqueous solubility.
Discussion of Structural and Functional Implications
- Positional Isomerism : The 2-substituted isomer () may exhibit reduced bioavailability compared to the 3-substituted parent compound due to steric effects or altered π-π interactions.
- Functional Groups : Thioamide () and trifluoromethyl () substitutions highlight trade-offs between electronic effects and physicochemical properties, such as solubility versus binding affinity.
Biological Activity
The compound 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline , also known as 2-methyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline , is a member of the triazoloazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings.
Molecular Structure
- IUPAC Name : 2-methyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
- Molecular Formula : CHN
- Molecular Weight : 242.32 g/mol
- Melting Point : 239-240 °C
Structural Representation
The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that compounds within the triazoloazepine class exhibit significant antimicrobial properties. A study focused on various derivatives of triazoloazepines demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell membranes and inhibit essential metabolic pathways.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Triazoloazepine A | Inhibition Zone (IZ): 16 mm (vs. S. aureus) | IZ: 10 mm (vs. E. coli) |
| Triazoloazepine B | IZ: 18 mm (vs. B. cereus) | No significant activity |
Anticancer Potential
The anticancer properties of triazoloazepines have also been explored in various studies. For instance, compounds related to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.
Case Study: In Vitro Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10.0 | Inhibits proliferation |
Neuroprotective Effects
Emerging research suggests that triazoloazepines may possess neuroprotective properties. A study investigated the effects of related compounds on neuronal cell lines exposed to oxidative stress.
Findings on Neuroprotection
The neuroprotective activity was assessed by measuring cell viability and oxidative stress markers:
| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 100 | 0 |
| Compound X (10 µM) | 85 | 40 |
| Compound Y (20 µM) | 90 | 50 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as a modulator for certain receptors involved in cell signaling.
- DNA Interaction : Potential intercalation with DNA has been suggested based on structural similarities with known DNA-binding agents.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline, and how do reaction conditions impact yield?
- Methodology : Cyclization of 3-amino-1,2,4-triazole derivatives with substituted anilines is a common approach. For example, analogous compounds (e.g., 3-bromo-triazoloazepine) are synthesized via base-mediated cyclization (e.g., K₂CO₃ in DMF at 80–100°C for 6–12 hours) . Optimize stoichiometry and solvent polarity to avoid side reactions (e.g., over-alkylation). Monitor purity via HPLC with C18 columns and UV detection at 254 nm .
Q. How should researchers characterize the molecular structure of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the triazole-azepine fusion and aniline substituents. Key signals include:
- ¹H NMR : δ 6.5–7.3 ppm (aromatic protons), δ 2.8–3.5 ppm (azepine CH₂ groups), and δ 4.1–4.5 ppm (NH₂ protons, broad).
- ¹³C NMR : δ 150–160 ppm (triazole carbons), δ 115–130 ppm (aromatic carbons).
- HRMS : Validate molecular weight (calc. for C₁₃H₁₆N₄: 228.137 g/mol) .
Q. What safety protocols are critical for handling this compound?
- Methodology : Follow GHS guidelines for H315 (skin irritation) and H319 (eye damage). Use PPE (nitrile gloves, lab coat), work in a fume hood, and store under inert gas (Ar/N₂) at 2–8°C to prevent degradation . Avoid aqueous environments due to potential hydrolysis of the triazole ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Methodology :
- Modifications : Introduce substituents at the aniline para-position (e.g., halogens, methyl groups) to assess electronic effects on bioactivity. Compare with analogs like 4-chloro-3-oxo-triazoloazepine derivatives .
- Assays : Test in vitro against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays. For antimicrobial activity, use MIC determinations against S. aureus and E. coli .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodology :
- Docking : Use AutoDock Vina with triazoloazepine as a rigid scaffold. Prioritize targets with hydrophobic binding pockets (e.g., GABAₐ receptors).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
Q. How can contradictory data on synthetic yields be resolved?
- Case Study : Discrepancies in yields (40–75%) for similar triazoloazepines may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
